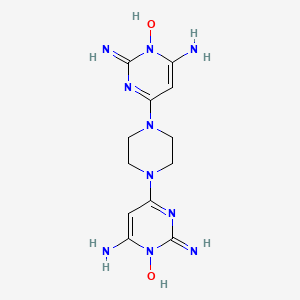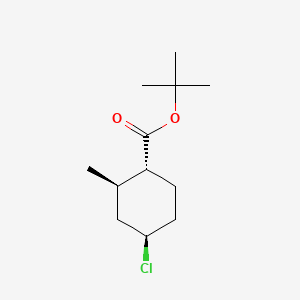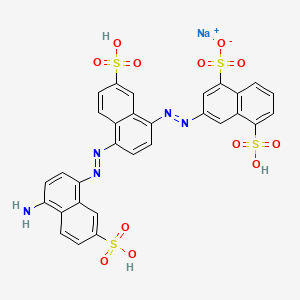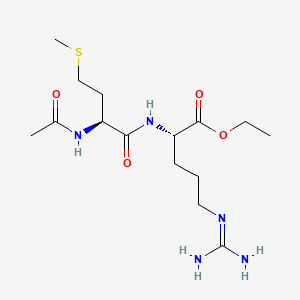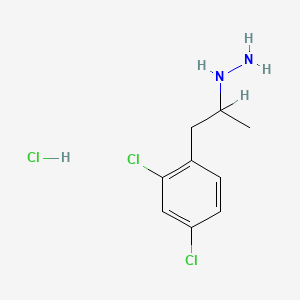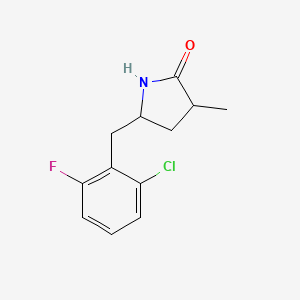
2-(Cyanoimino)-1-pyrrolidineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanoimino)-1-pyrrolidineacetamide is an organic compound that belongs to the class of cyanoimino derivatives. This compound is characterized by the presence of a cyanoimino group attached to a pyrrolidine ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-1-pyrrolidineacetamide can be achieved through several methods. One common approach involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . This method is a one-pot three-component reaction that yields the desired compound efficiently. Another method involves the reaction of cyanoguanidine with arylidenemalononitriles under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyanoimino)-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoimino group to other functional groups.
Substitution: The compound can undergo substitution reactions where the cyanoimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyanoimino)-1-pyrrolidineacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Cyanoimino)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The cyanoimino group can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(Cyanoimino)-1-pyrrolidineacetamide can be compared with other cyanoimino derivatives, such as 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of cyanoimino, pyrrolidine, and acetamide moieties, which confer distinct chemical and biological properties.
List of Similar Compounds
- 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines
- Cyanoaminopyrimidines
- Spiro-pyrimidines
Eigenschaften
CAS-Nummer |
151602-36-7 |
|---|---|
Molekularformel |
C7H10N4O |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-(2-cyanoiminopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c8-5-10-7-2-1-3-11(7)4-6(9)12/h1-4H2,(H2,9,12) |
InChI-Schlüssel |
ZOBVZWRTRAJEKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC#N)N(C1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


